molecular formula C7H8F4N4O B2880054 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 1001518-87-1

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

Cat. No.: B2880054
CAS No.: 1001518-87-1
M. Wt: 240.162
InChI Key: AXBZPRNNSPVPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a chemical compound with the molecular formula C7H8F4N4O It is characterized by the presence of a pyrazole ring substituted with difluoromethyl groups and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide typically involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The hydrazide moiety can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used in the synthesis of other chemical compounds or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(difluoromethyl)-1H-pyrazole: A precursor in the synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide.

    2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N’-{(Z)-[4-bromo-3-(trifluoromethyl)phenyl]methylene}acetohydrazide: A structurally related compound with different substituents.

    2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N’-{(Z)-[2-bromo-4-(trifluoromethoxy)phenyl]methylene}acetohydrazide: Another similar compound with variations in the substituent groups.

Uniqueness

This compound is unique due to its specific combination of difluoromethyl groups and the acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4N4O/c8-6(9)3-1-4(7(10)11)15(14-3)2-5(16)13-12/h1,6-7H,2,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBZPRNNSPVPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)F)CC(=O)NN)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.